4-Chloro-2-nitro-1-(propylthio)benzene
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Description
“4-Chloro-2-nitro-1-(propylthio)benzene” is an organic compound with the linear formula C9H10ClNO2S . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-nitro-1-(propylthio)benzene” consists of a benzene ring substituted with a chlorine atom, a nitro group, and a propylthio group . The average mass of the molecule is 199.634 Da .Scientific Research Applications
Structural Analysis and Molecular Interactions
- The compound has been utilized in structural studies to understand molecular interactions and conformation. For instance, the diphenyl-1,3,4-oxadiazole unit in a similar compound was nearly planar, and the inclination of the benzene rings and nitro groups was carefully measured, indicating the detailed molecular interactions and structure. This structural analysis was pivotal in understanding the compound's physical and chemical properties (Limbach, Detert, & Schollmeyer, 2016).
Chemical Synthesis and Reactions
- The compound and its derivatives have been explored for their reactivity and potential in synthesizing new materials or compounds. For example, studies have looked into the pathways of nitrosobenzene reduction by thiols in alcoholic media, leading to the formation of various significant chemical products. This understanding is fundamental for chemical synthesis and applications in different industries (Montanari, Paradisi, & Scorrano, 1999).
Molecular Electronics
- In the field of molecular electronics, derivatives of this compound have been used in electronic devices. A molecule containing a nitroamine redox center demonstrated negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1. This finding is crucial for the development of advanced molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
Photochemical Studies
- The compound has been a subject in photochemical studies, aiding in the understanding of reaction mechanisms under light exposure. This includes the study of intramolecular hydrogen abstraction in aromatic nitro compounds, which provides valuable insight into the photochemical behavior of these compounds (Padmanabhan, Venkatesan, Ramamurthy, Schmidt, & Döpp, 1987).
Conformational and Electronic Properties
- Investigations into the dipole moments and conformations of various substituted compounds, including those with chloro- and nitro-groups, have been conducted. These studies, which involve analyses of dipole moments and UV spectroscopic data, shed light on the preferred conformations of these compounds and their electronic properties (Gruttadauria, Pappalardo, Scarlata, & Torre, 1975).
properties
IUPAC Name |
4-chloro-2-nitro-1-propylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVAUWRMRJHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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